molecular formula C17H15NO3 B14377649 2-Benzylidene-1-(3-nitrophenyl)butan-1-one CAS No. 89807-57-8

2-Benzylidene-1-(3-nitrophenyl)butan-1-one

Cat. No.: B14377649
CAS No.: 89807-57-8
M. Wt: 281.30 g/mol
InChI Key: JKGPPBVPYSPGLZ-UHFFFAOYSA-N
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Description

2-Benzylidene-1-(3-nitrophenyl)butan-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a benzylidene group and a nitrophenyl group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-1-(3-nitrophenyl)butan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as solid bases or phase-transfer catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-1-(3-nitrophenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The benzylidene and nitrophenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and ketones.

    Reduction: Amines and hydroxylamines.

    Substitution: Halogenated, alkylated, and other substituted derivatives.

Scientific Research Applications

2-Benzylidene-1-(3-nitrophenyl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Benzylidene-1-(3-nitrophenyl)butan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It can also undergo redox reactions, influencing cellular redox balance and signaling pathways. The nitro group can be reduced to an amine, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylidene-1-(4-nitrophenyl)butan-1-one
  • 2-Benzylidene-1-(2-nitrophenyl)butan-1-one
  • 2-Benzylidene-1-(3-methoxyphenyl)butan-1-one

Uniqueness

2-Benzylidene-1-(3-nitrophenyl)butan-1-one is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The presence of both benzylidene and nitrophenyl groups provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

89807-57-8

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-benzylidene-1-(3-nitrophenyl)butan-1-one

InChI

InChI=1S/C17H15NO3/c1-2-14(11-13-7-4-3-5-8-13)17(19)15-9-6-10-16(12-15)18(20)21/h3-12H,2H2,1H3

InChI Key

JKGPPBVPYSPGLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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